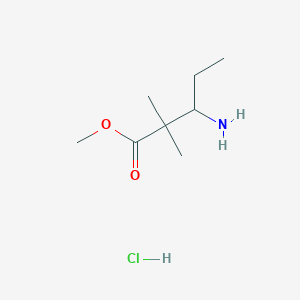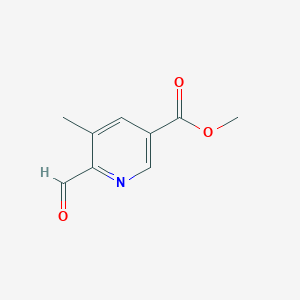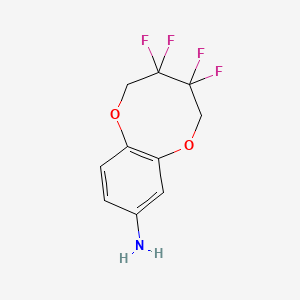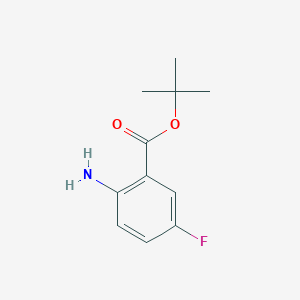
1-(2-(3,5-Dimethyl-1h-pyrazol-1-yl)ethyl)-1h-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(3,5-Dimethyl-1h-pyrazol-1-yl)ethyl)-1h-pyrazol-3-amine is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of two pyrazole rings connected by an ethyl chain
Méthodes De Préparation
The synthesis of 1-(2-(3,5-Dimethyl-1h-pyrazol-1-yl)ethyl)-1h-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethylpyrazole with ethylene dibromide in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired compound. The reaction conditions typically involve refluxing the reactants in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for several hours .
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
1-(2-(3,5-Dimethyl-1h-pyrazol-1-yl)ethyl)-1h-pyrazol-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and acetonitrile, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1-(2-(3,5-Dimethyl-1h-pyrazol-1-yl)ethyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
1-(2-(3,5-Dimethyl-1h-pyrazol-1-yl)ethyl)-1h-pyrazol-3-amine can be compared with other similar pyrazole derivatives to highlight its uniqueness. Some similar compounds include:
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar biological activities but lacking the ethyl chain connecting two pyrazole rings.
1-Cyanoacetyl-3,5-dimethylpyrazole: A pyrazole derivative with a cyanoacetyl group, known for its use in organic synthesis and as a cyanoacetylating agent.
2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine: A pyrazole derivative with a pyridine ring, used in coordination chemistry and as a ligand for metal complexes.
Propriétés
Formule moléculaire |
C10H15N5 |
|---|---|
Poids moléculaire |
205.26 g/mol |
Nom IUPAC |
1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H15N5/c1-8-7-9(2)15(12-8)6-5-14-4-3-10(11)13-14/h3-4,7H,5-6H2,1-2H3,(H2,11,13) |
Clé InChI |
MNIZXAJRVVGKIF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1CCN2C=CC(=N2)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-(4-chlorophenoxy)-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B13579077.png)

![1-{6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl}methanaminehydrochloride](/img/structure/B13579087.png)



![3-chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide](/img/structure/B13579116.png)

